Technical Whitepaper: N,N-Diethyl-3-fluoro-4-nitrobenzamide (CAS 474020-75-2) in API Synthesis
Technical Whitepaper: N,N-Diethyl-3-fluoro-4-nitrobenzamide (CAS 474020-75-2) in API Synthesis
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I frequently evaluate highly specialized fluorinated nitroaromatic building blocks for active pharmaceutical ingredient (API) development. N,N-Diethyl-3-fluoro-4-nitrobenzamide (CAS 474020-75-2) is a prime example of such a scaffold. Its unique substitution pattern—a diethylamide moiety, a meta-fluoro substituent, and a para-nitro group—makes it an exceptionally versatile intermediate. This whitepaper details its physicochemical properties, mechanistic utility, and self-validating experimental protocols for downstream synthetic applications.
Physicochemical Profiling & Structural Analysis
The molecular architecture of N,N-Diethyl-3-fluoro-4-nitrobenzamide is defined by its highly electron-deficient aromatic ring. The strong electron-withdrawing nature of the nitro group (exhibiting both -I and -M effects) significantly depletes electron density from the ring. This activation is most pronounced at the ortho and para positions, rendering the fluorine atom at the 3-position (ortho to the nitro group) highly susceptible to nucleophilic attack.
According to supplier data from [1] and [2], the compound exhibits the following baseline properties:
Table 1: Physicochemical Properties of N,N-Diethyl-3-fluoro-4-nitrobenzamide
| Property | Value |
| CAS Registry Number | 474020-75-2 |
| Molecular Formula | C11H13FN2O3 |
| Molecular Weight | 240.23 g/mol |
| Exact Mass | 240.09 g/mol |
| Density (Calculated) | 1.239 ± 0.06 g/cm³ (at 20 °C, 760 Torr) |
| Water Solubility (Calculated) | Slightly soluble (2.6 g/L at 25 °C) |
| Topological Polar Surface Area | 66.1 Ų (derived from analogs)[3] |
| Physical State | Solid (typically crystalline powder) |
Mechanistic Role in Advanced Organic Synthesis
The primary utility of CAS 474020-75-2 lies in its capacity to undergo sequential, regioselective transformations to yield complex heterocyclic scaffolds, such as substituted benzimidazoles or quinoxalines.
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Nucleophilic Aromatic Substitution (SNAr): The fluorine atom serves as an excellent leaving group. When reacted with nucleophiles like ammonia or primary amines, it is displaced to form the aminated derivative, 3-amino-N,N-diethyl-4-nitrobenzamide (CAS 474020-77-4), a recognized API intermediate cataloged by [4]. The causality here is driven by the stabilization of the anionic Meisenheimer intermediate by the adjacent nitro group.
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Nitro Reduction: Following the SNAr reaction, the para-nitro group can be catalytically reduced to an amine, yielding an ortho-phenylenediamine derivative. Ortho-diamines are classic precursors for cyclization reactions with carbonyl equivalents to form benzimidazoles.
Synthetic Workflow & Pathway Visualization
The following diagram illustrates the mechanistic pathway from the starting material to a final benzimidazole-based API scaffold.
Synthetic workflow from CAS 474020-75-2 to a benzimidazole API via SNAr and reduction.
Experimental Methodologies
To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems incorporating strict in-process controls (IPCs).
Protocol 1: Regioselective SNAr Amination
Objective: Conversion of N,N-Diethyl-3-fluoro-4-nitrobenzamide to 3-amino-N,N-diethyl-4-nitrobenzamide.
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Reagent Preparation: Dissolve 10.0 g (41.6 mmol) of CAS 474020-75-2 in 50 mL of anhydrous Dimethylformamide (DMF).
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Causality for choice: DMF is a polar aprotic solvent that effectively solvates the nucleophile while leaving it unsolvated enough to remain highly reactive, thereby accelerating the SNAr mechanism.
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Nucleophile Addition: Add 25 mL of 28% aqueous ammonia (excess). Seal the reaction vessel to prevent the escape of volatile ammonia gas.
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Thermal Activation: Heat the mixture to 70 °C for 5 hours.
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Causality for choice: The elevated temperature overcomes the activation energy required to form the Meisenheimer complex.
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In-Process Control (IPC): Monitor via HPLC (C18 column, MeCN/H2O gradient). The reaction is deemed self-validating when the starting material peak (m/z 241 [M+H]+) is completely replaced by the product peak (m/z 238 [M+H]+).
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Workup: Pour the mixture into 200 mL of ice-cold water. The product will precipitate. Filter, wash with cold water, and dry under a vacuum to yield the 3-amino derivative.
Protocol 2: Catalytic Nitro Reduction
Objective: Reduction of the 4-nitro group to yield 3,4-diamino-N,N-diethylbenzamide.
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Catalyst Loading: Dissolve the SNAr product (8.0 g) in 80 mL of Methanol. Carefully add 0.8 g of 10% Palladium on Carbon (Pd/C) under an Argon atmosphere.
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Causality for choice: Argon purging is critical because dry Pd/C is pyrophoric and can easily ignite methanol vapors in the presence of atmospheric oxygen.
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Hydrogenation: Evacuate the flask and backfill with Hydrogen gas (H2) via a balloon or Parr shaker at 1-2 atm. Stir vigorously at 25 °C.
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Monitoring & Validation: The reduction of a nitro group consumes 3 equivalents of H2 and is highly exothermic. Monitor the internal temperature closely. IPC via TLC (DCM:MeOH 9:1) should show a highly polar, ninhydrin-active spot confirming the diamine formation.
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Filtration: Filter the suspension through a pad of Celite.
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Causality for choice: Celite safely traps the fine pyrophoric catalyst particles, preventing them from passing through the filter paper and causing spontaneous combustion upon drying.
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Concentration: Evaporate the filtrate to yield the diamine intermediate, which should be used immediately in the next cyclization step to prevent oxidative degradation.
Analytical Characterization Standards
To verify the integrity of the purchased or synthesized N,N-Diethyl-3-fluoro-4-nitrobenzamide, the following analytical benchmarks must be met:
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1H NMR (400 MHz, DMSO-d6): Look for the characteristic splitting pattern of the aromatic protons. The fluorine atom will couple with adjacent protons, creating distinct doublets/multiplets. The diethyl group will appear as a complex multiplet (or two distinct quartets/triplets due to restricted rotation around the amide bond).
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19F NMR (376 MHz, DMSO-d6): A single peak should be observed, confirming the presence of the mono-fluoro substitution.
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LC-MS: ESI+ should yield a prominent [M+H]+ peak at m/z 241.1.
